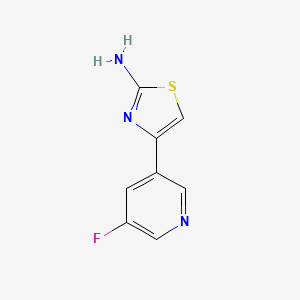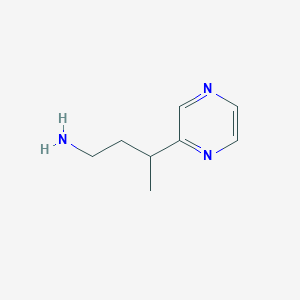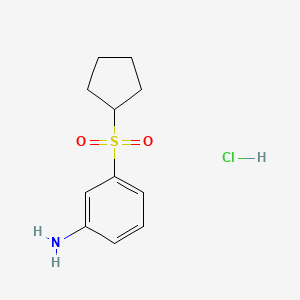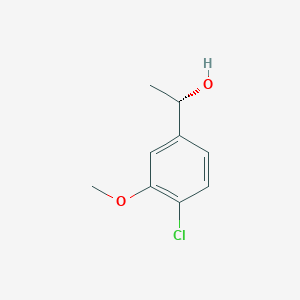
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one is a chemical compound with the molecular formula C5H7F3O3S and a molecular weight of 204.17 g/mol . It is a colorless liquid that is soluble in various organic solvents. This compound is known for its strong odor and is used in various chemical applications due to its unique properties.
準備方法
The synthesis of 1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one can be achieved through several methods. One common synthetic route involves the reaction of 3-methyl-2-butanol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial production methods often involve bulk synthesis using similar reaction conditions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common with this compound, where nucleophiles such as amines or thiols replace the trifluoromethyl group. These reactions are usually facilitated by catalysts or under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique properties make it valuable in the development of new synthetic pathways.
Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions. Its ability to modify biological molecules makes it a useful tool in molecular biology.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these molecules, leading to modifications that affect their function. This interaction can inhibit enzyme activity or alter protein structure, resulting in various biological effects.
The pathways involved in its mechanism of action include nucleophilic substitution and addition reactions. These pathways enable the compound to exert its effects by modifying key molecular targets.
類似化合物との比較
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one can be compared with other similar compounds such as:
1,1,1-Trifluoro-3-methylbutan-2-one: This compound has a similar trifluoromethyl group but differs in the position of the methylsulfonyl group.
2-Butanone, 1,1,1-trifluoro-4-(methylsulfonyl): This compound is closely related and shares similar properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
特性
分子式 |
C5H7F3O3S |
|---|---|
分子量 |
204.17 g/mol |
IUPAC名 |
1,1,1-trifluoro-4-methylsulfonylbutan-2-one |
InChI |
InChI=1S/C5H7F3O3S/c1-12(10,11)3-2-4(9)5(6,7)8/h2-3H2,1H3 |
InChIキー |
WFBDYUOEJDBHKD-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CCC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![O-[(oxolan-2-yl)methyl]hydroxylamine](/img/structure/B13606769.png)
![1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride](/img/structure/B13606773.png)
amine](/img/structure/B13606775.png)



![Spiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13606810.png)



